molecular formula C21H23NO4S B13290835 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid

Cat. No.: B13290835
M. Wt: 385.5 g/mol
InChI Key: UHGACWRTDMBMEV-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Piperidine

Major Products Formed

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the coupling of amino acids. The protecting group can be selectively removed by treatment with a base like piperidine, allowing for further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Valine: Similar to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid but with a valine side chain instead of a methylsulfanyl group.

    Fmoc-Leucine: Contains a leucine side chain and is used similarly in peptide synthesis.

    Fmoc-Isoleucine: Another amino acid derivative with an isoleucine side chain.

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical reactions such as oxidation to form sulfoxides and sulfones. This makes it a valuable intermediate in the synthesis of sulfur-containing peptides and proteins .

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C21H23NO4S/c1-27-12-6-11-19(20(23)24)22-21(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)

InChI Key

UHGACWRTDMBMEV-UHFFFAOYSA-N

Canonical SMILES

CSCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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